molecular formula C25H21N5O6S2 B11051875 ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

Cat. No.: B11051875
M. Wt: 551.6 g/mol
InChI Key: MKANRYSBZVNUDZ-UHFFFAOYSA-N
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Description

Ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core tricyclic structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as substituted benzaldehydes, thioureas, and ethyl acetoacetate.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the methoxyphenyl, sulfamoylphenyl, and carboxylate groups. These modifications are usually achieved through nucleophilic substitution, esterification, and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can be compared with similar compounds such as:

    13-(4-Methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate: This compound lacks the ethyl group, which may affect its solubility and reactivity.

    11-Methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate: This variant lacks the methoxyphenyl group, potentially altering its biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N5O6S2

Molecular Weight

551.6 g/mol

IUPAC Name

ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C25H21N5O6S2/c1-4-36-25(32)18-13(2)27-23-20(19(18)14-5-9-16(35-3)10-6-14)21-22(37-23)24(31)30(29-28-21)15-7-11-17(12-8-15)38(26,33)34/h5-12H,4H2,1-3H3,(H2,26,33,34)

InChI Key

MKANRYSBZVNUDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)S(=O)(=O)N)C

Origin of Product

United States

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